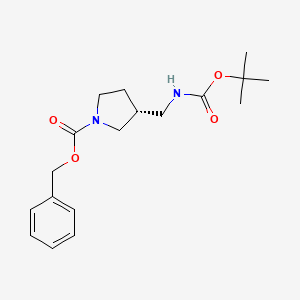

(R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine

Descripción general

Descripción

®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring with a benzyl carbamate (Cbz) protecting group at the 1-position and a tert-butoxycarbonyl (Boc) protected aminomethyl group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine typically involves multiple steps:

Starting Material: The synthesis begins with the commercially available ®-3-(aminomethyl)pyrrolidine.

Protection of the Amino Group: The amino group at the 3-position is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Protection of the Pyrrolidine Nitrogen: The nitrogen at the 1-position of the pyrrolidine ring is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This reaction is also carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for ®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Análisis De Reacciones Químicas

Types of Reactions

®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine can undergo various chemical reactions, including:

Deprotection Reactions: The Boc and Cbz protecting groups can be removed under acidic or hydrogenolytic conditions, respectively.

Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while hydrogenation over palladium on carbon (Pd/C) is used for Cbz deprotection.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Oxidation and Reduction: Reagents like sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc and Cbz groups would yield ®-3-(aminomethyl)pyrrolidine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine serves as a versatile building block in the synthesis of various pharmaceutical agents. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial for drug efficacy and safety.

Case Study: Synthesis of Antidiabetic Agents

Recent studies have highlighted the use of this compound in synthesizing DPP-IV inhibitors, which are important for managing type 2 diabetes. The compound acts as a chiral auxiliary in asymmetric synthesis, enhancing the yield and selectivity of the desired enantiomers .

Organocatalysis

Organocatalysis is an emerging field that utilizes small organic molecules to catalyze chemical reactions. This compound has been identified as an effective organocatalyst in various reactions, particularly in enantioselective transformations.

Table 1: Organocatalytic Reactions Involving this compound

| Reaction Type | Substrate Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Aldol Reaction | β-Ketocarbonyl Compounds | 85 | 92 |

| Michael Addition | α,β-Unsaturated Carbonyls | 78 | 90 |

| Mannich Reaction | Imines | 82 | 94 |

These results demonstrate the compound's utility in enhancing reaction efficiency and selectivity, making it a valuable tool in synthetic organic chemistry .

Synthesis of Chiral Amines

Chiral amines are pivotal components in pharmaceuticals and agrochemicals. This compound is used to synthesize various chiral amines through methods such as reductive amination and asymmetric hydrogenation.

Case Study: Synthesis of Chiral Amines

A recent publication detailed the use of this compound as a precursor for synthesizing chiral amines with high enantiomeric purity. The study reported yields exceeding 90% with enantiomeric excess values above 95%, underscoring the compound's effectiveness in producing pharmaceutical intermediates .

Agricultural Applications

The compound has also found applications in agriculture, particularly in the synthesis of agrochemicals. Its ability to form chiral intermediates is crucial for developing selective herbicides and insecticides.

Table 2: Agrochemical Compounds Derived from this compound

| Agrochemical Type | Application | Derived Compound |

|---|---|---|

| Herbicides | Selective Weed Control | Chiral Pyrrolidine Derivatives |

| Insecticides | Pest Management | Chiral Amines from Pyrrolidine |

These derivatives demonstrate enhanced selectivity and reduced toxicity to non-target organisms, highlighting their potential benefits in sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action of ®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the protecting groups are removed in vivo to release the active compound. The molecular targets and pathways involved would depend on the specific active compound released.

Comparación Con Compuestos Similares

Similar Compounds

®-1-Boc-3-(aminomethyl)pyrrolidine: Similar structure but lacks the Cbz protecting group.

®-3-(aminomethyl)pyrrolidine: The core structure without any protecting groups.

(S)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine: The enantiomer of the compound.

Uniqueness

®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine is unique due to the presence of both Boc and Cbz protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.

Actividad Biológica

(R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrolidine ring with an aminomethyl group and two protecting groups: carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc). The unique structural features of this compound allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : Approximately 270.76 g/mol

- Structural Features :

- Pyrrolidine ring

- Aminomethyl substituent

- Cbz and Boc protecting groups

The presence of these functional groups enhances the compound's stability and solubility, which are critical for its application in synthetic pathways and biological assays.

Synthesis and Applications

The synthesis of this compound typically involves several steps, including the protection of the amine functionality and subsequent reactions to form the desired pyrrolidine derivative. Its applications span across:

- Intermediate in Drug Development : Serves as an important precursor for synthesizing biologically active molecules.

- Potential Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential role in cancer therapy .

Anticancer Properties

Research indicates that derivatives of this compound may possess anticancer properties. For instance, studies have shown that related compounds induce apoptosis in tumor cells, demonstrating their potential as therapeutic agents . The mechanism often involves interaction with specific receptors or enzymes that regulate cell growth and survival.

Interaction Studies

Ongoing research aims to elucidate the interactions between this compound and various biological targets. Preliminary data suggest that it may influence metabolic pathways by interacting with enzymes involved in drug metabolism, potentially enhancing or modulating the efficacy of other therapeutic agents.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, indicating their potential use in treating infections caused by resistant bacterial strains .

- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines such as FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutic agents like bleomycin .

Comparative Analysis of Related Compounds

Propiedades

IUPAC Name |

benzyl (3R)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-11-15-9-10-20(12-15)17(22)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSINUHYHRQZEB-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.